Methyl 6-(fluoromethyl)picolinate
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Overview
Description
Methyl 6-(fluoromethyl)picolinate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.16 g/mol It is a derivative of picolinic acid, where a fluoromethyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-(fluoromethyl)picolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloromethylpicolinate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems can also help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(fluoromethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 6-(fluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 6-(fluoromethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the compound may influence signaling pathways by modulating receptor activity .
Comparison with Similar Compounds
Methyl 6-chloromethylpicolinate: Similar in structure but with a chlorine atom instead of fluorine.
Methyl 6-bromomethylpicolinate: Contains a bromine atom in place of fluorine.
Methyl 6-iodomethylpicolinate: Features an iodine atom instead of fluorine.
Uniqueness: Methyl 6-(fluoromethyl)picolinate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. For example, fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong hydrogen bonds and interact with biological targets more effectively than its halogenated counterparts .
Properties
IUPAC Name |
methyl 6-(fluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNMRGFPSHLQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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